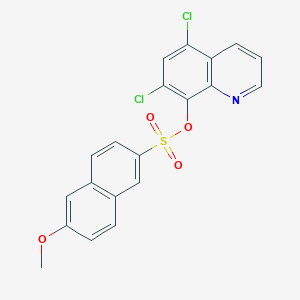

5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate" pertains to a class of chemicals that have been explored for various chemical and physical properties due to their unique structural configurations. These molecules often display interesting reactivity patterns, which can be attributed to the presence of quinoline and naphthalene units within their structure.

Synthesis Analysis

The synthesis of quinoline and naphthalene derivatives often involves complex reactions. For example, the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls was achieved through CeCl(3)·7H(2)O-NaI catalyst via variants of the Bohlmann-Rahtz reaction, indicating a possible pathway for similar compounds (Kantevari et al., 2011).

Molecular Structure Analysis

Molecular structure and protonation trends of methoxy derivatives of quinoline have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the spatial arrangement and electronic properties of these molecules. The buttressing effect exhibited by methoxy groups on quinoline's basicity highlights the significance of substituents on molecular behavior (Dyablo et al., 2016).

Chemical Reactions and Properties

The reactivity of quinoline and naphthalene sulfonate derivatives includes their participation in various chemical reactions. For instance, the synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from 2-chloro-3-formyl quinolines showcases the compound's ability to undergo condensation and cyclization reactions, indicating a similar potential for the compound (Rajeev & Rajendran, 2010).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility of quinoline and naphthalene derivatives can be influenced significantly by their molecular structure. While specific data on "this compound" is not directly available, related compounds have been characterized by X-ray diffraction analysis, IR, mp, and elemental analysis to determine their crystal structure and physical parameters, suggesting similar methodologies could elucidate the physical properties of the compound (Jin et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for redox reactions, are central to understanding the behavior of complex molecules like "this compound." The examination of related compounds under oxidative conditions, for example, provides insights into their electron-withdrawing and -donating capabilities, as well as their propensity to form phenols and quinones, offering a glimpse into the chemical nature and reactivity of the compound of interest (Orita et al., 1989).

Eigenschaften

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO4S/c1-26-14-6-4-13-10-15(7-5-12(13)9-14)28(24,25)27-20-18(22)11-17(21)16-3-2-8-23-19(16)20/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPYJSPTMZMWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367697 |

Source

|

| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6424-45-9 |

Source

|

| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)

![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)

![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)

![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)

![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)

![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)

![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)

![2,2'-[(3-bromo-4-fluorobenzyl)imino]diethanol](/img/structure/B5022812.png)

![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)

![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)